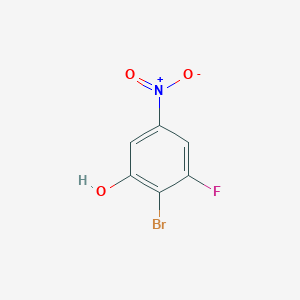

2-Bromo-3-fluoro-5-nitrophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-3-fluoro-5-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFNO3/c7-6-4(8)1-3(9(11)12)2-5(6)10/h1-2,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMNRJMOKCKSPRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)Br)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00733780 | |

| Record name | 2-Bromo-3-fluoro-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00733780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945971-14-2 | |

| Record name | 2-Bromo-3-fluoro-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00733780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Bromo-3-fluoro-5-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 2-Bromo-3-fluoro-5-nitrophenol, a valuable substituted aromatic compound with potential applications in medicinal chemistry and materials science. Leveraging established principles of organic synthesis and field-proven insights, this document outlines a strategic approach to achieving the target molecule with a focus on regioselectivity and procedural robustness.

Introduction and Strategic Overview

This compound is a highly functionalized benzene ring, making it an attractive building block for the synthesis of more complex molecules. The presence of ortho-bromo, fluoro, and nitro groups on a phenol scaffold offers multiple points for further chemical modification, rendering it a versatile intermediate in the development of novel pharmaceutical agents and specialized polymers.

The synthetic strategy detailed herein focuses on the direct electrophilic bromination of a commercially available precursor, 3-fluoro-5-nitrophenol. This approach is predicated on a thorough understanding of the directing effects of the incumbent substituents to achieve the desired regioselectivity. The hydroxyl group's strong activating and ortho-, para-directing influence is the primary determinant of the reaction's outcome.

The Synthetic Pathway: A Mechanistic Perspective

The proposed synthesis of this compound is a single-step electrophilic aromatic substitution. The core of this synthesis lies in controlling the regioselectivity of the bromination reaction on the 3-fluoro-5-nitrophenol starting material.

Analysis of Substituent Directing Effects

The regiochemical outcome of the bromination is governed by the interplay of the electronic effects of the three substituents on the aromatic ring:

-

Hydroxyl (-OH) group: A powerful activating group that directs incoming electrophiles to the ortho and para positions through resonance stabilization of the sigma complex.

-

Nitro (-NO₂) group: A strong deactivating group that directs incoming electrophiles to the meta position.

-

Fluoro (-F) group: A deactivating group due to its inductive effect, but it is ortho-, para-directing due to resonance.

In this specific arrangement, the hydroxyl group's activating effect is dominant, making the positions ortho and para to it the most nucleophilic and, therefore, the most likely sites for electrophilic attack. The positions on the 3-fluoro-5-nitrophenol ring are:

-

Position 2: ortho to both the hydroxyl and fluoro groups, and meta to the nitro group.

-

Position 4: ortho to the nitro group and para to the fluoro group.

-

Position 6: para to the hydroxyl group and ortho to the fluoro group.

Given that the hydroxyl group is the strongest activating group, bromination is favored at positions 2 and 6. To synthesize the desired this compound, conditions that favor ortho-bromination are essential.

Achieving Ortho-Selectivity

Standard bromination conditions often lead to a mixture of ortho and para isomers, with the para product frequently being the major isomer due to reduced steric hindrance. However, several methods have been developed to enhance ortho-selectivity in the bromination of phenols. One effective strategy involves the use of N-bromosuccinimide (NBS) as the brominating agent in a polar solvent such as methanol, often with a catalytic amount of an acid like p-toluenesulfonic acid (p-TsOH).[1] This method has been shown to provide excellent yields and selectivity for the ortho-brominated product.[1]

The proposed mechanism for this enhanced ortho-selectivity involves the formation of a hydrogen-bonded complex between the phenolic proton and the solvent or catalyst, which sterically hinders the para position and electronically favors attack at the ortho position.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 3-Fluoro-5-nitrophenol | ≥98% | Commercially Available |

| N-Bromosuccinimide (NBS) | ≥98% | Commercially Available |

| Methanol (MeOH) | Anhydrous | Commercially Available |

| p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) | ≥98% | Commercially Available |

| Dichloromethane (DCM) | ACS Grade | Commercially Available |

| Saturated Sodium Bicarbonate Solution | Laboratory Prepared | N/A |

| Brine (Saturated NaCl solution) | Laboratory Prepared | N/A |

| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Commercially Available |

| Silica Gel | 230-400 mesh | Commercially Available |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoro-5-nitrophenol (10.0 g, 63.7 mmol) in anhydrous methanol (100 mL).

-

Catalyst Addition: To the stirred solution, add p-toluenesulfonic acid monohydrate (1.21 g, 6.37 mmol, 0.1 eq.).

-

Brominating Agent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add N-bromosuccinimide (11.3 g, 63.7 mmol, 1.0 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the eluent. The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Extraction: Dissolve the residue in dichloromethane (150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) followed by brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) to afford this compound as a solid.

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Data Summary

| Parameter | Value |

| Starting Material | 3-Fluoro-5-nitrophenol |

| Molar Mass of Starting Material | 157.10 g/mol |

| Molar Mass of Product | 235.99 g/mol |

| Brominating Agent | N-Bromosuccinimide (NBS) |

| Catalyst | p-Toluenesulfonic acid monohydrate |

| Solvent | Methanol |

| Reaction Temperature | 0 °C to Room Temperature |

| Typical Reaction Time | 2-4 hours |

| Expected Yield | 70-85% |

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

¹H NMR (Nuclear Magnetic Resonance): To confirm the proton environment of the aromatic ring.

-

¹³C NMR: To verify the carbon framework of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the presence of bromine through its characteristic isotopic pattern.

-

Melting Point: To assess the purity of the final product.

Conclusion

This technical guide presents a robust and well-reasoned synthetic route to this compound via the selective ortho-bromination of 3-fluoro-5-nitrophenol. By carefully selecting the brominating agent and reaction conditions, the inherent directing effects of the substituents can be leveraged to achieve the desired regioselectivity. The provided experimental protocol is designed to be a reliable starting point for researchers in the fields of organic synthesis and drug discovery.

References

-

Fujisaki, S., Eguchi, H., Omura, A., Okamoto, A., & Nishida, A. (1993). Halogenation Using N-Halogenocompounds. I. Effect of Amines on ortho-Bromination of Phenols with NBS. Bulletin of the Chemical Society of Japan, 66(5), 1576-1579. Available at: [Link]

-

Yeung, Y.-Y. (2018). Syntactic fantastic: A practical, ortho-selective mono-halogenation and phenylselenation of phenols by direct C-H halogenation. ACS Catalysis, 8(5), 4033-4044. Available at: [Link]

-

Molecules. (2016). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules, 21(1), 88. Available at: [Link]

-

Khan Academy. (n.d.). Bromination of Phenols. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. PubMed. Available at: [Link]

Sources

2-Bromo-3-fluoro-5-nitrophenol chemical properties

An In-depth Technical Guide to 2-Bromo-3-fluoro-5-nitrophenol: Properties, Reactivity, and Synthetic Utility

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development on the chemical properties and synthetic potential of this compound. This document moves beyond a simple recitation of data, offering insights into the causal relationships between the molecule's structure and its chemical behavior, grounded in established principles of physical organic chemistry.

This compound is a polysubstituted aromatic compound whose utility as a chemical intermediate stems from the unique electronic interplay of its functional groups. The strategic placement of bromo, fluoro, nitro, and hydroxyl groups on the benzene ring creates a highly activated and versatile scaffold for advanced organic synthesis.

Chemical Structure and Identifiers

The structural arrangement of substituents is critical to the molecule's reactivity profile. The hydroxyl group and the halogens possess lone pairs that can be donated to the ring, while the nitro group is a powerful electron-withdrawing group.

Physicochemical Data

Precise experimental data for this specific isomer is not widely published. The following table summarizes key computed properties, which provide a reliable estimation for experimental design and analytical characterization.

| Property | Value | Source |

| Molecular Weight | 235.99 g/mol | PubChem |

| Monoisotopic Mass | 234.92803 Da | PubChem |

| XLogP3-AA (Lipophilicity) | 2.7 | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Topological Polar Surface Area | 75.0 Ų | PubChem |

Core Chemical Reactivity

The reactivity of this compound is dominated by the strong electron-withdrawing nature of the nitro group, which profoundly influences the acidity of the phenolic proton and activates the aromatic ring toward specific transformations.[4]

Acidity and Phenolic Character

Phenols are generally weakly acidic, but the presence of electron-withdrawing groups, such as the nitro group, significantly increases acidity by stabilizing the resulting phenoxide conjugate base through resonance and inductive effects.[5][6] The nitro group at the meta-position relative to the hydroxyl group exerts a strong inductive (-I) effect, pulling electron density away from the O-H bond and facilitating proton donation. The fluoro and bromo groups also contribute to this acidifying effect via induction. Consequently, this compound is expected to be considerably more acidic than phenol itself.

Nucleophilic Aromatic Substitution (SNAr)

The most significant and synthetically valuable reaction for this molecule is Nucleophilic Aromatic Substitution (SNAr). The presence of the strongly deactivating nitro group, positioned ortho and para to the halogen substituents, drastically lowers the electron density of the aromatic ring, making it susceptible to attack by nucleophiles.[7][8][9]

Mechanism and Regioselectivity: The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[9] The negative charge of this intermediate is effectively delocalized onto the oxygen atoms of the nitro group, which is the primary reason for the high activation.

-

Leaving Group: The molecule possesses two potential leaving groups: bromide and fluoride. In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group.[8] Fluorine, being the most electronegative halogen, is a poorer leaving group than bromine in SN1/SN2 reactions but is often superior in SNAr. This is because its strong inductive effect makes the carbon to which it is attached highly electrophilic and thus more susceptible to nucleophilic attack. Therefore, substitution of the fluorine atom is often kinetically favored.

-

Nucleophilic Attack: A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace one of the halogens, providing a direct route to a diverse array of derivatives.

Sources

- 1. 945971-14-2|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | 945971-14-2 [chemicalbook.com]

- 3. 2-Bromo-3-fluoro-6-nitrophenol | C6H3BrFNO3 | CID 13732854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ncert.nic.in [ncert.nic.in]

- 6. quora.com [quora.com]

- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Introduction: The Strategic Importance of Polysubstituted Phenols

An In-depth Technical Guide to the Molecular Structure of 2-Bromo-3-fluoro-5-nitrophenol

In the landscape of modern drug discovery and materials science, phenols and their derivatives are foundational scaffolds, appearing in a significant percentage of FDA-approved small-molecule pharmaceuticals.[1] The strategic functionalization of the phenolic ring with multiple, distinct substituents allows for the fine-tuning of physicochemical properties such as acidity, lipophilicity, and metabolic stability. Halogenated nitrophenols, in particular, represent a class of highly versatile intermediates.[2][3] The presence of halogens (F, Cl, Br, I) and a nitro group on the aromatic ring creates a unique electronic environment, offering multiple reactive sites for further chemical modification. This guide provides a detailed examination of this compound, a specific isomer whose unique substitution pattern presents distinct opportunities and challenges in synthetic chemistry. We will delve into its molecular architecture, the interplay of its functional groups, a validated synthetic protocol, and its potential as a strategic building block for advanced chemical entities.

Physicochemical and Structural Properties

This compound is a solid organic compound whose properties are dictated by the five substituents on its benzene ring. A summary of its key identifiers and computed physical properties is presented below.

| Property | Value | Source |

| CAS Number | 945971-14-2 | [4] |

| Molecular Formula | C₆H₃BrFNO₃ | [4] |

| Molecular Weight | 235.99 g/mol | [5] |

| SMILES Code | OC1=CC(=O)=CC(F)=C1Br | [4] |

| Appearance | Light yellow to yellow solid (predicted) | N/A |

| Storage | Sealed in dry, room temperature | [4] |

Analysis of the Molecular Structure: An Interplay of Electronic Effects

The reactivity and spectral characteristics of this compound are a direct consequence of the combined electronic effects of its five substituents: hydroxyl (-OH), bromo (-Br), fluoro (-F), nitro (-NO₂), and the two aromatic protons (-H).

-

Hydroxyl Group (-OH): The hydroxyl group is a powerful activating group and is ortho, para-directing for electrophilic aromatic substitution. It exerts a strong positive resonance effect (+R) by donating a lone pair of electrons to the ring and a moderate negative inductive effect (-I) due to its electronegativity.

-

Nitro Group (-NO₂): The nitro group is one of the strongest deactivating groups and is a meta-director. It exhibits potent negative resonance (-R) and negative inductive (-I) effects, withdrawing significant electron density from the aromatic ring.

-

Halogens (-F, -Br): Fluorine and Bromine are deactivating yet ortho, para-directing. They have a strong negative inductive effect (-I) due to their high electronegativity, which outweighs their weaker positive resonance effect (+R).

The substitution pattern—with the powerful electron-donating -OH group and the powerful electron-withdrawing -NO₂ group positioned meta to each other—creates a highly polarized aromatic system. The halogens add further complexity, influencing both the electron density and the steric environment of the adjacent protons.

Caption: Electronic influence of substituents on the aromatic ring.

Proposed Synthesis Pathway and Experimental Protocol

The synthesis of substituted nitrophenols is a cornerstone reaction in organic chemistry, typically achieved via electrophilic aromatic substitution.[6][7] A logical and field-proven approach for synthesizing this compound involves the direct nitration of 2-bromo-3-fluorophenol. The hydroxyl group is a strong activating group that will direct the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to it. Given that the C2 and C6 positions are blocked or sterically hindered, the primary sites for nitration are C4 and C5 (relative to the C1 hydroxyl). The formation of the 5-nitro isomer is sterically and electronically favored.

Workflow for Synthesis

Caption: Step-by-step workflow for the nitration of 2-bromo-3-fluorophenol.

Detailed Step-by-Step Protocol

This protocol is adapted from established methods for the nitration of substituted phenols.[8]

-

Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-bromo-3-fluorophenol (0.05 mol). Dissolve the starting material in 25 mL of chloroform.

-

Preparation of Nitrating Agent: In a separate beaker cooled in an ice bath, carefully and slowly add concentrated nitric acid (0.065 mol) to concentrated sulfuric acid (molar ratio of H₂SO₄:HNO₃ approx. 5:1). Allow the mixture to cool.

-

Nitration Reaction: Cool the flask containing the phenol solution to 20 °C. Using the dropping funnel, add the cold nitrating mixture dropwise over 30 minutes, ensuring the internal temperature does not exceed 25 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and warm the reaction mixture to 45 °C. Maintain this temperature and stir for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the flask to room temperature and pour the contents slowly into a beaker containing 100 g of crushed ice with stirring. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Separate the organic (chloroform) layer. Wash the organic layer sequentially with 100 mL of cold water and 100 mL of saturated sodium chloride (brine) solution.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purification: Recrystallize the crude solid from ethanol to yield the purified this compound as a light yellow product.

Causality: The use of a sulfuric acid catalyst is crucial as it protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.[9] Controlling the temperature is vital to prevent over-nitration and the formation of by-products.[9][10]

Spectroscopic Characterization (Predicted)

Confirming the molecular structure of the synthesized product requires a suite of spectroscopic techniques. Based on the structure, the following spectral data can be predicted.

| Technique | Predicted Observations |

| ¹H NMR | Two doublets in the aromatic region (approx. 7.0-8.5 ppm), corresponding to the two non-equivalent aromatic protons. The coupling constants will be indicative of their meta relationship. A broad singlet for the phenolic -OH proton (can be exchangeable with D₂O). |

| ¹³C NMR | Six distinct signals for the six aromatic carbons, with chemical shifts influenced by the attached substituents. The carbon bearing the -NO₂ group will be significantly downfield. |

| IR Spectroscopy | - Broad absorption band for O-H stretch (~3200-3500 cm⁻¹)- Asymmetric and symmetric N-O stretches for the nitro group (~1530 cm⁻¹ and ~1350 cm⁻¹)- C-F stretch (~1200-1250 cm⁻¹)- C-Br stretch (~500-650 cm⁻¹) |

| Mass Spectrometry | Molecular ion (M⁺) peak showing a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio). Fragmentation may involve the loss of NO₂ and other functional groups. |

Self-Validation: The combination of these techniques provides a self-validating system. Mass spectrometry confirms the molecular weight and elemental composition (Br presence), IR confirms the presence of all key functional groups (-OH, -NO₂), and NMR confirms the precise connectivity and chemical environment of the protons and carbons.[11]

Safety and Handling

As a halogenated nitrophenol, this compound must be handled with appropriate care.

-

GHS Pictograms: Danger[4]

-

Hazard Statements: Based on similar compounds, it is likely to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[5][12]

-

Precautionary Statements:

-

Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands and any exposed skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, and eye/face protection.[13][14][15]

-

Handling: Keep away from open flames, hot surfaces, and sources of ignition. Ensure adequate ventilation.[13]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[13][16]

-

Applications in Research and Drug Development

This compound is not an end product but a valuable chemical intermediate. Its utility stems from the diverse reactivity of its functional groups:

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group strongly activates the ring towards SNAr. The fluorine atom at C3 is a potential leaving group that can be displaced by various nucleophiles (e.g., amines, alkoxides), allowing for the introduction of new functionalities.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (-NH₂). This amine can then be used in a vast array of subsequent reactions, such as amide bond formation, diazotization, or as a nucleophile itself.

-

Cross-Coupling Reactions: The C-Br bond provides a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of carbon-carbon or carbon-heteroatom bonds to build more complex molecular architectures.[17]

-

Phenolic Hydroxyl Group: The -OH group can be alkylated or acylated to form ethers and esters, modifying the compound's solubility and electronic properties.

This multi-functional nature makes this compound a strategic building block for synthesizing novel pharmaceutical ingredients (APIs) and agrochemicals, where halogen and nitrogen-containing aromatic moieties are common.[17][18]

Conclusion

This compound is a chemical entity whose molecular structure is a sophisticated interplay of competing and complementary electronic effects. This guide has provided a comprehensive overview of its structural properties, a robust and logical synthetic pathway, and its potential applications. For researchers in medicinal and materials chemistry, understanding the nuanced reactivity of such polysubstituted aromatic compounds is paramount. The ability to strategically manipulate its functional groups opens pathways to novel molecules with tailored biological or material properties, underscoring its value as a key intermediate in advanced chemical synthesis.

References

-

UKEssays. (2017, August 17). Synthesis and Purification of Nitrophenols. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of nitrophenols from phenol and substituted phenol in the presence of catalyst. Retrieved from [Link]

-

Vibzzlab. (2024, February 25). Ortho and Paranitrophenol : Organic synthesis [Video]. YouTube. Retrieved from [Link]

-

Iwai, K., Hamada, T., & Nishiwaki, N. (2025). Synthesis of ortho-Nitrophenols with an Ester Functionality via Nitro Rearrangement. Journal of Oleo Science, 74(10), 909-913. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Unlock the Potential of 2-Bromo-3-fluorophenol. Retrieved from [Link]

-

Pakistan Academy of Sciences. (n.d.). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Retrieved from [Link]

-

Capot Chemical Co., Ltd. (2008, November 26). MSDS of 2-Bromo-4-fluoro-5-nitrophenol. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-4-fluoro-5-nitrophenol. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-3-chloro-4-fluoro-6-nitrophenol. Retrieved from [Link]

-

Dahlin, J. L., et al. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of Medicinal Chemistry, 65(10), 7044–7072. Retrieved from [Link]

-

ResearchGate. (2025, August 4). (PDF) HALOGENATED PHENOLIC COMPOUNDS OF NATURAL ORIGIN CONSTITUTE A RARE MINOR GROUP OF SUBSTANCES (A REVIEW). Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-3-fluoro-6-nitrophenol. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 2-Fluoro-5-nitrophenol: Building Blocks for Innovation. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. Retrieved from [Link]

- Google Patents. (n.d.). CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing 2-Bromo-5-fluoro-3-nitropyridine: A Guide for Pharmaceutical Buyers. Retrieved from [Link]

-

medicines.ie. (n.d.). Halogenated Phenols. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-5-nitrophenol. Retrieved from [Link]

-

Quora. (2021, June 3). What is the synthesis of 2-Bromo-4-nitrophenol from benzene?. Retrieved from [Link]

-

PubChem. (n.d.). 5-Fluoro-2-nitrophenol. Retrieved from [Link]

-

ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. Halogenated Phenols | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. 945971-14-2|this compound|BLD Pharm [bldpharm.com]

- 5. 2-Bromo-3-fluoro-6-nitrophenol | C6H3BrFNO3 | CID 13732854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ukessays.com [ukessays.com]

- 7. researchgate.net [researchgate.net]

- 8. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]

- 9. paspk.org [paspk.org]

- 10. m.youtube.com [m.youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. fishersci.com [fishersci.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. capotchem.cn [capotchem.cn]

- 17. nbinno.com [nbinno.com]

- 18. nbinno.com [nbinno.com]

An In-depth Technical Guide to 2-Bromo-4-fluoro-5-nitrophenol: Synthesis, Properties, and Applications in Drug Discovery

An Important Note on Nomenclature: Initial searches for "2-Bromo-3-fluoro-5-nitrophenol" revealed limited data, suggesting it is not a commonly referenced isomer. This guide will focus on the structurally similar and well-documented compound, 2-Bromo-4-fluoro-5-nitrophenol , for which substantial scientific data is available. This decision ensures the scientific integrity and utility of this guide for researchers and drug development professionals.

Introduction: A Versatile Halogenated Phenolic Building Block

2-Bromo-4-fluoro-5-nitrophenol is a polysubstituted aromatic compound that has emerged as a valuable intermediate in medicinal chemistry and organic synthesis. Its unique arrangement of electron-withdrawing and donating groups, coupled with the presence of two different halogen atoms, imparts a distinct reactivity profile that makes it an attractive starting material for the synthesis of complex heterocyclic scaffolds. The presence of the bromine atom provides a handle for cross-coupling reactions, the fluorine atom can enhance metabolic stability and binding affinity of target molecules, the nitro group can be readily converted to other functionalities, and the phenolic hydroxyl group allows for etherification and esterification reactions. This guide provides a comprehensive overview of the synthesis, properties, and applications of 2-Bromo-4-fluoro-5-nitrophenol, with a focus on its utility in drug discovery.

Nomenclature and Chemical Structure

| Identifier | Value |

| IUPAC Name | 2-bromo-4-fluoro-5-nitrophenol[1] |

| CAS Number | 84478-87-5[1] |

| Molecular Formula | C₆H₃BrFNO₃[1] |

| Molecular Weight | 235.99 g/mol [1] |

| Canonical SMILES | C1=C(C(=CC(=C1O)Br)F)[O-][1] |

| InChI | InChI=1S/C6H3BrFNO3/c7-3-1-4(8)5(9(11)12)2-6(3)10/h1-2,10H[1] |

| InChIKey | NVNFKCCUJKPLLT-UHFFFAOYSA-N[1] |

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a compound is paramount for its effective and safe use in a laboratory setting.

Physicochemical Properties

| Property | Value | Source |

| Appearance | White to light yellow solid | [2] |

| Melting Point | 124-127 °C | [2] |

| XLogP3 | 2.2 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 1 | [1] |

Safety and Handling

2-Bromo-4-fluoro-5-nitrophenol is a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

GHS Hazard Statements: [1]

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H332: Harmful if inhaled

-

H335: May cause respiratory irritation

GHS Pictograms:

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis of 2-Bromo-4-fluoro-5-nitrophenol

Proposed Synthetic Pathway

The most logical precursor for the synthesis of 2-Bromo-4-fluoro-5-nitrophenol is 2-bromo-4-fluorophenol. The nitration of this starting material would introduce the nitro group onto the aromatic ring. The directing effects of the hydroxyl, bromo, and fluoro substituents will influence the position of nitration. The hydroxyl group is a strong activating and ortho-, para-directing group. The bromo and fluoro groups are deactivating but also ortho-, para-directing. The interplay of these directing effects will determine the regioselectivity of the nitration reaction.

Caption: Proposed synthesis of 2-Bromo-4-fluoro-5-nitrophenol via nitration.

Representative Experimental Protocol

The following is a representative experimental protocol adapted from the synthesis of a related isomer[3]. Note: This protocol is for illustrative purposes and would require optimization for the synthesis of 2-Bromo-4-fluoro-5-nitrophenol.

-

Dissolution: Dissolve 2-bromo-4-fluorophenol (1.0 eq) in a suitable solvent such as chloroform or glacial acetic acid in a reaction flask.

-

Cooling: Cool the solution in an ice bath to 0-5 °C.

-

Addition of Nitrating Agent: Slowly add a pre-cooled mixture of nitric acid (1.1 eq) and sulfuric acid (catalytic amount) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction to stir at room temperature for a specified period (e.g., 2-4 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture into ice-water to quench the reaction.

-

Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Washing: Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization or column chromatography to yield pure 2-Bromo-4-fluoro-5-nitrophenol.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of 2-Bromo-4-fluoro-5-nitrophenol stems from the diverse reactivity of its functional groups, making it a valuable building block for the construction of various heterocyclic systems of medicinal interest.

Key Chemical Transformations

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using standard reducing agents such as SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid. The resulting aminophenol is a key intermediate for the synthesis of various heterocycles.

-

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom is susceptible to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of substituents at the 2-position.

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution, potentially allowing for the displacement of the fluorine or bromine atom under specific conditions.

-

Reactions of the Phenolic Hydroxyl Group: The hydroxyl group can undergo O-alkylation, O-acylation, and other modifications to introduce further diversity into the molecular scaffold.

Applications as a Building Block

2-Bromo-4-fluoro-5-nitrophenol has been identified as a key intermediate in the synthesis of isoindolinone and thienopyrimidine dione derivatives[2]. These scaffolds are present in numerous biologically active compounds and approved drugs.

Caption: Synthetic utility of 2-Bromo-4-fluoro-5-nitrophenol in generating diverse scaffolds.

Analytical Characterization

The identity and purity of 2-Bromo-4-fluoro-5-nitrophenol are confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with chemical shifts and coupling constants influenced by the electronic effects of the substituents. The phenolic proton will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display six signals for the aromatic carbons, with their chemical shifts indicating the electronic environment of each carbon atom.

-

¹⁹F NMR: The fluorine NMR spectrum will show a singlet for the single fluorine atom.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will result in a characteristic isotopic pattern (M and M+2 peaks in an approximately 1:1 ratio).

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretch of the phenol, the N-O stretches of the nitro group, and C-Br and C-F stretches.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound.

While specific spectral data for 2-Bromo-4-fluoro-5-nitrophenol is not widely published, data for the related precursor, 2-bromo-4-fluorophenol, can serve as a useful reference point[4].

Conclusion

2-Bromo-4-fluoro-5-nitrophenol is a highly functionalized aromatic compound with significant potential as a building block in organic synthesis, particularly in the field of drug discovery. Its unique combination of reactive sites allows for the construction of a diverse range of complex molecules, including those containing isoindolinone and thienopyrimidine dione scaffolds. A thorough understanding of its synthesis, properties, and reactivity is essential for harnessing its full potential in the development of novel therapeutic agents.

References

- PubChem. (n.d.). 2-Bromo-4-fluoro-5-nitrophenol. National Center for Biotechnology Information. Retrieved from a source providing the IUPAC name, CAS number, molecular formula, molecular weight, canonical SMILES, InChI, and InChIKey.

- PubChem. (n.d.). 2-bromo-4-fluoro-6-nitrophenol. National Center for Biotechnology Information.

- ChemicalBook. (n.d.). 2-Bromo-4-fluorophenol(496-69-5) 1H NMR spectrum.

- A manufacturer's guide. (2025, October 15). Sourcing 2-Bromo-4-fluoro-5-nitrophenol.

Sources

- 1. 2-Bromo-4-fluoro-5-nitrophenol | C6H3BrFNO3 | CID 13268179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]

- 4. 2-Bromo-4-fluorophenol(496-69-5) 1H NMR spectrum [chemicalbook.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Bromo-3-fluoro-5-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

The novel halogenated nitrophenol, 2-Bromo-3-fluoro-5-nitrophenol, presents a unique scaffold for discovery chemistry and targeted therapeutic development. Its trifunctional nature—possessing bromo, fluoro, and nitro groups on a phenolic ring—offers multiple avenues for synthetic modification, making it a compound of significant interest. However, this chemical reactivity also necessitates a robust understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, scientifically grounded framework for the safe handling, storage, and disposal of this compound, drawing upon data from structurally similar compounds to ensure a comprehensive safety narrative.

Hazard Identification and Risk Assessment: A Proactive Approach

While a specific Safety Data Sheet (SDS) for this compound (CAS No. 945971-14-2) is not extensively available, a thorough risk assessment can be constructed by examining the known hazards of its isomers and related compounds. Analysis of compounds such as 2-bromo-3-fluoro-6-nitrophenol and 2-bromo-4-fluoro-5-nitrophenol reveals a consistent hazard profile under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Based on this data, this compound should be presumed to be:

-

Harmful in contact with skin (Acute toxicity, dermal).[1]

-

Potentially causing respiratory irritation .[2]

The presence of the nitro group on the aromatic ring, coupled with halogenation, suggests that this compound should be handled with the respect due to a reactive and potentially toxic substance.

Risk Assessment Workflow

A systematic approach to risk assessment is paramount before any experimental work commences. The following workflow provides a logical framework for identifying and mitigating potential hazards.

Caption: Risk assessment and mitigation workflow for handling this compound.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A foundational principle of laboratory safety is the hierarchy of controls, which prioritizes the elimination or substitution of hazards. When this is not feasible, engineering controls, administrative controls, and finally, Personal Protective Equipment (PPE) are employed.

Engineering Controls:

-

Chemical Fume Hood: All manipulations of this compound, including weighing, dissolution, and reaction setup, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]

-

Ventilated Enclosures: For weighing small quantities, a ventilated balance enclosure can provide an additional layer of protection against inhaling fine particulates.

Administrative Controls:

-

Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all experimental protocols involving this compound.

-

Designated Area: Establish a clearly marked and dedicated area for working with this chemical to prevent cross-contamination.[3]

Personal Protective Equipment (PPE): The selection of appropriate PPE is critical for preventing dermal, ocular, and respiratory exposure.

| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |

| Weighing and Solution Preparation | Chemical splash goggles | Chemical-resistant gloves (e.g., Nitrile) | Laboratory coat | Required if dust is generated. Use a NIOSH-approved respirator with a particulate filter.[4] |

| Conducting Reactions | Chemical splash goggles and face shield | Chemical-resistant gloves (e.g., Nitrile) | Laboratory coat | Recommended when working with heated solutions or if there is a potential for aerosolization. |

| Handling Large Quantities or Spills | Chemical splash goggles and face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant apron over a laboratory coat | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[5] |

PPE Selection Logic

The decision-making process for PPE selection should be systematic and risk-based.

Caption: Decision-making flowchart for selecting appropriate PPE based on experimental tasks.

Safe Handling and Storage Protocols

Handling:

-

Avoid the formation of dust and aerosols.[6]

-

Take off contaminated clothing and wash it before reuse.[6]

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.[6][7][8]

-

Keep away from heat and sources of ignition.[8]

-

Store locked up.[6]

-

Store away from incompatible materials.[8]

Emergency Procedures: Preparedness and Response

First Aid Measures:

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[9][10] Remove contact lenses if present and easy to do.[3][6] Seek immediate medical attention.

-

In case of skin contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[9][10] Remove contaminated clothing and shoes.[6] If skin irritation persists, consult a physician.[10]

-

If inhaled: Move the person into fresh air.[6][9] If not breathing, give artificial respiration.[9][10] Consult a physician.

-

If swallowed: Do NOT induce vomiting.[6] Rinse mouth with water.[9] Never give anything by mouth to an unconscious person.[9] Call a physician or poison control center immediately.

Accidental Release Measures:

-

Personal Precautions: Use personal protective equipment.[9] Avoid dust formation.[9] Ensure adequate ventilation.[9] Evacuate personnel to safe areas.[9]

-

Environmental Precautions: Do not let the product enter drains.[9]

-

Methods for Cleaning Up: Pick up and arrange disposal without creating dust.[9] Sweep up and shovel.[9] Keep in suitable, closed containers for disposal.[9]

Firefighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]

-

Specific Hazards: Hazardous decomposition products may include carbon oxides, nitrogen oxides (NOx), hydrogen bromide, and hydrogen fluoride.

-

Advice for Firefighters: Wear a self-contained breathing apparatus for firefighting if necessary.[9]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Product: Dispose of this material by offering it to a licensed professional waste disposal service.[9] Chemical incineration with an afterburner and scrubber is a potential method.[9]

-

Contaminated Packaging: Dispose of as unused product.[9]

Regulations regarding the disposal of brominated compounds can be strict.[11] It is essential to consult with your institution's environmental health and safety department to ensure compliance with all local, state, and federal regulations.

Conclusion

This compound is a valuable building block for chemical synthesis and drug discovery. By understanding its potential hazards based on the data from analogous compounds and by implementing the rigorous safety protocols outlined in this guide, researchers can confidently and safely explore its synthetic potential. A proactive and informed approach to safety is not just a regulatory requirement but a cornerstone of scientific excellence.

References

-

2-Bromo-3-fluoro-6-nitrophenol | C6H3BrFNO3 | CID 13732854 - PubChem. Available from: [Link]

-

MSDS of 2-Bromo-4-fluoro-5-nitrophenol. Capot Chemical Co., Ltd. 2008-11-26. Available from: [Link]

-

2-Bromo-4-fluoro-5-nitrophenol | C6H3BrFNO3 | CID 13268179 - PubChem. Available from: [Link]

-

p-NITROPHENOL EXTRA PURE - Loba Chemie. Available from: [Link]

-

Extra Pure (P-Nitrophenol) MSDS CAS - Oxford Lab Fine Chem LLP. Available from: [Link]

-

Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry - PubMed. Available from: [Link]

-

What is bromine and what are the safe disposal and recycling methods? - Ideal Response. 2025-03-18. Available from: [Link]

-

Material Safety Data Sheet - Amazon S3. 2008-03-28. Available from: [Link]

-

Safety Data Sheet: 4-Nitrophenol - Carl ROTH. Available from: [Link]

-

4 – Nitro phenol Indicator MATERIAL SAFETY DATA SHEET - Techno PharmChem. Available from: [Link]

- US4954648A - Method for the bromination of aromatic compound - Google Patents.

-

SAFETY DATA SHEET - Fisher Scientific. 2024-03-01. Available from: [Link]

Sources

- 1. 2-Bromo-3-fluoro-6-nitrophenol | C6H3BrFNO3 | CID 13732854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromo-4-fluoro-5-nitrophenol | C6H3BrFNO3 | CID 13268179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. lobachemie.com [lobachemie.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. capotchem.cn [capotchem.cn]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]

An In-Depth Technical Guide to the Physical Properties of 2-Bromo-3-fluoro-5-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of the niche chemical compound, 2-Bromo-3-fluoro-5-nitrophenol. Due to the limited availability of public-domain experimental data for this specific isomer, this guide synthesizes information from supplier data, computational predictions, and comparative analysis of structurally related compounds to offer a robust resource for researchers.

Introduction

This compound, with the CAS Number 945971-14-2, is a halogenated and nitrated phenolic compound.[1][2][3] Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a nitro group on the phenol ring, suggests its potential as a versatile building block in medicinal chemistry and organic synthesis. The electron-withdrawing nature of the nitro group and halogens significantly influences the reactivity and physical characteristics of the phenol moiety, making a thorough understanding of its properties crucial for its application in research and development.

This guide will systematically present the available and inferred data on the physical and spectroscopic properties of this compound, offering insights into the experimental methodologies for their determination and the scientific rationale behind the expected values.

Core Physical Properties

A summary of the core physical properties of this compound is presented in the table below. It is important to note that while some data is available from chemical suppliers, key experimental values for melting and boiling points are not yet publicly documented for this specific isomer.

| Property | Value | Source/Method |

| Molecular Formula | C₆H₃BrFNO₃ | |

| Molecular Weight | 236.00 g/mol | [2][4] |

| Physical Form | Yellow to Brown Solid | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| Storage Temperature | 2-8 °C |

Causality Behind Physical State and Storage:

The solid state of this compound at room temperature is expected due to the presence of strong intermolecular forces, including hydrogen bonding from the hydroxyl group and dipole-dipole interactions arising from the polar C-Br, C-F, and C-NO₂ bonds. The recommended storage at refrigerated temperatures (2-8 °C) suggests a potential for slow decomposition or reactivity at ambient temperatures, a common characteristic of nitro-aromatic compounds.

Spectroscopic Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two distinct signals in the aromatic region for the two protons on the benzene ring. The chemical shifts of these protons will be influenced by the electron-withdrawing effects of the nitro, bromo, and fluoro substituents, likely pushing them downfield. The coupling patterns (splitting) will be determined by their positions relative to each other and to the fluorine atom.

¹³C NMR: The carbon NMR spectrum will display six signals for the six carbon atoms of the benzene ring. The carbon atoms attached to the electronegative substituents (bromine, fluorine, oxygen, and the nitro group) will be significantly deshielded and appear at higher chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by several key absorption bands corresponding to its functional groups.

Predicted IR Spectral Features:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3200-3600 | O-H | Stretching (broad) |

| 1500-1600 | C=C | Aromatic ring stretching |

| 1500-1550 & 1300-1350 | N-O | Asymmetric & Symmetric stretching (NO₂) |

| 1000-1400 | C-F | Stretching |

| 500-700 | C-Br | Stretching |

The broadness of the O-H stretch is indicative of hydrogen bonding. The precise positions of the N-O stretching bands are sensitive to the electronic environment of the aromatic ring.

Mass Spectrometry (MS)

In a mass spectrum, this compound is expected to show a prominent molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2 peaks) of almost equal intensity.

Experimental Protocols for Physical Property Determination

For researchers aiming to experimentally determine the physical properties of this compound, the following established methodologies are recommended.

Melting Point Determination

Methodology: Capillary Melting Point

This standard technique provides a sharp and reproducible melting point range, which is a crucial indicator of purity.

Causality in Experimental Choice: Slow heating is critical to ensure thermal equilibrium between the sample and the thermometer, leading to an accurate melting point range. A sharp melting range (typically < 2 °C) is indicative of high purity.

Solubility Assessment

Methodology: Shake-Flask Method

This is a reliable method to determine the equilibrium solubility of a compound in various solvents.

Trustworthiness of the Protocol: The inclusion of an excess of the solid ensures that the solution reaches saturation, providing a true measure of its thermodynamic solubility at a given temperature.

Synthesis and Reactivity Considerations

Pillar of Expertise: The hydroxyl group is a strongly activating, ortho-, para-director. The bromo and fluoro groups are deactivating but also ortho-, para-directing. The interplay of these directing effects would need to be carefully considered to achieve the desired 5-nitro substitution pattern.

Safety and Handling

As with any halogenated nitroaromatic compound, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Safety data sheets (SDS) from the supplier should be consulted for detailed handling and disposal information. The available safety information indicates that this compound is a warning-level hazard, with H-statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation).

Conclusion

This compound presents an interesting scaffold for chemical synthesis. This guide has compiled the available physical and chemical data and provided a framework for its experimental characterization. As research on this and similar molecules progresses, a more complete and experimentally verified dataset will undoubtedly become available, further enabling its application in the development of novel chemical entities.

References

-

abcr Gute Chemie. AB452479 | CAS 945971-14-2. [Link]

-

PubChem. 2-Bromo-4-fluoro-5-nitrophenol. [Link]

- Google Patents.

-

ResearchGate. The synthesis of substituted phenols, anilines, nitroarenes, and haloarenes from arylboronic acids. [Link]

-

Alachem Co., Ltd. 945971-14-2 | 2-Bomo-3-fluoro-5-nitrophenol. [Link]

Sources

2-Bromo-3-fluoro-5-nitrophenol solubility profile

An In-depth Technical Guide to the Solubility Profile of 2-Bromo-3-fluoro-5-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Solubility

The solubility of an active pharmaceutical ingredient (API) or a research chemical is a critical physicochemical property that influences its bioavailability, formulation development, and in vitro/in vivo testing. For a compound like this compound, understanding its solubility in aqueous and organic solvents is paramount for its effective use in drug discovery and development pipelines. This guide will detail the established protocols for a comprehensive solubility assessment.

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₆H₃BrFNO₃ | BLD Pharm[1] |

| Molecular Weight | 236.00 g/mol | BLD Pharm[1] |

| Appearance | Yellow to Brown Solid | Sigma-Aldrich[2] |

| Storage | Sealed in dry, room temperature or 2-8°C | BLD Pharm, Sigma-Aldrich[1][2] |

Note: Predicted properties for structurally similar compounds can provide initial estimates. For instance, the predicted XlogP for 2-Bromo-3-fluoro-6-nitrophenol is 2.7[3].

Experimental Determination of Aqueous and Solvent Solubility

The "shake-flask" method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[4] This method, recommended by the Organisation for Economic Co-operation and Development (OECD) Guideline 105, is suitable for substances with a solubility of 10⁻² g/L or higher.[5][6][7][8]

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the solute in the filtrate is determined using a suitable analytical method.

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound using the shake-flask method.

Detailed Protocol

Materials:

-

This compound (solid)

-

Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO))

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Analytical balance

Procedure:

-

Add an excess amount of this compound to a vial. The excess should be visually apparent to ensure a saturated solution.

-

Pipette a known volume of the desired solvent into the vial.

-

Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24 to 48 hours).

-

After agitation, allow the vials to stand undisturbed for at least one hour to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC-UV or UV-Vis spectrophotometry method.

-

Calculate the solubility of the compound in the solvent, taking into account the dilution factor.

Determination of the Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in predicting its drug-like properties, including absorption and distribution.[9] The shake-flask method is considered the "gold standard" for LogP determination.[10][11][12][13]

Principle

A known amount of the compound is dissolved in a biphasic system of n-octanol and water. After thorough mixing and phase separation, the concentration of the compound in each phase is determined. The LogP is the logarithm of the ratio of the concentration in the octanolic phase to the concentration in the aqueous phase.

Experimental Workflow for LogP Determination

Caption: Workflow for determining the LogP of this compound.

Detailed Protocol

Materials:

-

This compound

-

n-Octanol (reagent grade)

-

Deionized water or appropriate buffer (e.g., PBS pH 7.4 for LogD determination)[9]

-

Separatory funnels or centrifuge tubes

-

Centrifuge (if necessary for phase separation)

-

Analytical instrumentation (e.g., HPLC-UV)

Procedure:

-

Prepare pre-saturated solvents by shaking n-octanol with water (or buffer) and vice versa for 24 hours. Allow the phases to separate completely.

-

Prepare a stock solution of this compound in either pre-saturated n-octanol or water.

-

Add a known volume of the stock solution to a separatory funnel containing a known volume of the other pre-saturated solvent.

-

Shake the funnel vigorously for a predetermined time (e.g., 1-2 hours) to ensure the compound partitions between the two phases and reaches equilibrium.

-

Allow the funnel to stand undisturbed until the two phases have clearly separated. Centrifugation can be used to aid separation if emulsions form.

-

Carefully collect a sample from both the upper (n-octanol) and lower (aqueous) phases.

-

Analyze the concentration of this compound in each sample using a validated analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The LogP is then calculated as the base-10 logarithm of P.

Data Presentation

The experimentally determined solubility data should be presented in a clear and concise table.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) |

| Deionized Water | 25 | |||

| PBS (pH 7.4) | 25 | |||

| Ethanol | 25 | |||

| Methanol | 25 | |||

| Acetone | 25 | |||

| DMSO | 25 |

The LogP value should also be reported, specifying the conditions under which it was measured (e.g., temperature and pH for LogD).

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, information from structurally related compounds suggests that appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn.[14][15] Handling should be performed in a well-ventilated area or a chemical fume hood. For related compounds, hazards include skin and eye irritation and potential respiratory irritation.[14][15]

Conclusion

This guide provides a comprehensive framework for the experimental determination of the solubility profile of this compound. By following these established protocols, researchers can generate reliable and reproducible data that is essential for the advancement of their research and development activities. The methodologies described herein are fundamental to the characterization of any new chemical entity and provide the necessary foundation for subsequent formulation and preclinical studies.

References

- Interlaboratory study of log P determination by shake-flask and potentiometric methods. J Pharm Biomed Anal. 1996 Aug;14(11):1405-13.

- Methods for Determination of Lipophilicity. Encyclopedia.pub. (2022-08-25).

- LogP/D. Cambridge MedChem Consulting.

- General Experimental Protocol for Determining Solubility. Benchchem.

- Solubility testing in accordance with the OECD 105. FILAB.

- LogP / LogD shake-flask method. Protocols.io. (2024-09-23).

- (PDF) LogP / LogD shake-flask method v1.

- Test No.

- W

- Test No.

- MSDS of 2-Bromo-4-fluoro-5-nitrophenol. (2008-11-26).

- SAFETY DATA SHEET. Fisher Scientific. (2024-03-01).

- SAFETY D

- 2-Bromo-3-fluoro-6-nitrophenol | C6H3BrFNO3 | CID 13732854. PubChem.

- 945971-14-2|this compound|BLD Pharm.

- SAFETY D

- This compound | 945971-14-2. Sigma-Aldrich.

Sources

- 1. 945971-14-2|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | 945971-14-2 [sigmaaldrich.com]

- 3. 2-Bromo-3-fluoro-6-nitrophenol | C6H3BrFNO3 | CID 13732854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. filab.fr [filab.fr]

- 6. oecd.org [oecd.org]

- 7. Water Solubility | Scymaris [scymaris.com]

- 8. oecd.org [oecd.org]

- 9. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 10. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. LogP / LogD shake-flask method [protocols.io]

- 13. researchgate.net [researchgate.net]

- 14. capotchem.cn [capotchem.cn]

- 15. fishersci.co.uk [fishersci.co.uk]

An In-depth Technical Guide to the Starting Materials for the Synthesis of 2-Bromo-3-fluoro-5-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Selection of Precursors for the Synthesis of 2-Bromo-3-fluoro-5-nitrophenol

This compound is a highly functionalized aromatic compound with significant potential as a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The strategic placement of bromo, fluoro, nitro, and hydroxyl groups on the phenyl ring offers multiple points for further chemical modification, making it a valuable intermediate for targeted drug design and the development of novel bioactive compounds.

The efficiency, cost-effectiveness, and overall success of synthesizing this target molecule are critically dependent on the judicious selection of the starting material. This guide provides a comprehensive analysis of the most viable and logical starting materials for the synthesis of this compound, offering a deep dive into three distinct and plausible synthetic routes. Each route is evaluated based on the commercial availability of the precursor, the number of synthetic steps, and the anticipated challenges, particularly concerning regioselectivity. The experimental protocols provided are based on well-established and analogous chemical transformations, offering a solid foundation for practical application in a research and development setting.

Route 1: Electrophilic Nitration of a Commercially Available Precursor: 2-Bromo-3-fluorophenol

One of the most direct and appealing synthetic strategies begins with a commercially available starting material that already possesses two of the required substituents in the correct positions: 2-Bromo-3-fluorophenol. This approach simplifies the synthesis to a single, crucial electrophilic aromatic substitution reaction: nitration.

Causality of Experimental Choices and Mechanistic Considerations

The success of this route hinges on the regiochemical outcome of the nitration reaction. The directing effects of the three existing substituents on the aromatic ring—hydroxyl (-OH), bromo (-Br), and fluoro (-F)—must be carefully considered.

-

Hydroxyl Group (-OH): A powerful activating, ortho-, para- directing group.

-

Fluoro Group (-F): A deactivating (due to induction) but ortho-, para- directing group (due to resonance).

-

Bromo Group (-Br): A deactivating, ortho-, para- directing group.

The position of nitration will be a result of the interplay of these directing effects. The powerful activating effect of the hydroxyl group is expected to be the dominant factor. The position para to the hydroxyl group is already occupied by the fluorine atom. Therefore, the primary sites for electrophilic attack are the positions ortho to the hydroxyl group (C4 and C6). The desired product requires nitration at the C5 position, which is meta to the hydroxyl group. However, the combined directing effects of the fluorine and bromine atoms, along with the steric hindrance at the C2 and C4 positions, may influence the reaction's outcome. While nitration at C5 is not the most electronically favored, it is sterically accessible. Careful optimization of reaction conditions, such as the choice of nitrating agent and temperature, will be crucial to maximize the yield of the desired 5-nitro isomer.

Experimental Protocol: Nitration of 2-Bromo-3-fluorophenol

This protocol is adapted from standard procedures for the nitration of substituted phenols.[1]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-Bromo-3-fluorophenol (1.0 eq.) in a suitable solvent such as glacial acetic acid or dichloromethane at 0 °C.

-

Preparation of Nitrating Agent: In a separate beaker, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid (2.0 eq.) at 0 °C.

-

Nitration Reaction: Add the nitrating mixture dropwise to the solution of 2-Bromo-3-fluorophenol, maintaining the reaction temperature between 0 and 5 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture slowly over crushed ice with stirring.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product may require purification by column chromatography to separate the desired 5-nitro isomer from other potential regioisomers.

Visualizing the Pathway

Caption: Synthetic route starting from 2-Bromo-3-fluorophenol.

Route 2: Electrophilic Bromination of 3-Fluoro-5-nitrophenol

This alternative and equally viable approach also commences with a commercially available starting material, 3-Fluoro-5-nitrophenol. This strategy simplifies the synthesis to a single electrophilic bromination step.

Causality of Experimental Choices and Mechanistic Considerations

The regioselectivity of the bromination is the critical determinant for the success of this route. The directing effects of the substituents are as follows:

-

Hydroxyl Group (-OH): A strongly activating, ortho-, para- director.

-

Fluoro Group (-F): A deactivating, ortho-, para- director.

-

Nitro Group (-NO₂): A strongly deactivating, meta- director.

The powerful ortho-, para- directing ability of the hydroxyl group will dominate. The positions ortho to the hydroxyl group are C2 and C6, and the para position is C4. The nitro group at C5 will direct incoming electrophiles to the C2 position. The fluorine atom at C3 will also direct to the C2 position (ortho) and the C6 position (para). Therefore, the directing effects of all three substituents converge to strongly favor the bromination at the C2 position, leading to the desired product, this compound. This high degree of regiocontrol makes this route particularly attractive.

Experimental Protocol: Bromination of 3-Fluoro-5-nitrophenol

This protocol is based on standard methods for the bromination of activated aromatic rings.

-

Reaction Setup: Dissolve 3-Fluoro-5-nitrophenol (1.0 eq.) in a suitable solvent (e.g., glacial acetic acid, chloroform, or carbon tetrachloride) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Brominating Agent: In the dropping funnel, place a solution of bromine (1.05 eq.) in the same solvent.

-

Bromination Reaction: Add the bromine solution dropwise to the stirred solution of the phenol at room temperature. The reaction is often exothermic, and cooling may be necessary to maintain a controlled temperature.

-

Reaction Monitoring: Monitor the reaction's progress by TLC or HPLC until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture can be quenched with a solution of sodium thiosulfate to remove excess bromine.

-

Isolation: The product can be isolated by extraction with an organic solvent, followed by washing, drying, and evaporation of the solvent.

-

Purification: If necessary, the crude product can be purified by recrystallization or column chromatography.

Visualizing the Pathway

Caption: Synthetic route starting from 3-Fluoro-5-nitrophenol.

Route 3: Sandmeyer Reaction of 2-Amino-3-fluoro-5-nitrophenol

The Sandmeyer reaction offers a classic and highly reliable method for the introduction of a bromine atom onto an aromatic ring via a diazonium salt intermediate. This route would begin with 2-Amino-3-fluoro-5-nitrophenol. While this starting material is less common than the precursors in the previous routes, it is listed by some chemical suppliers, indicating its accessibility.

Causality of Experimental Choices and Mechanistic Considerations

The Sandmeyer reaction is a two-step process:

-

Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrobromic acid) at low temperatures (0-5 °C) to form a diazonium salt.

-

Substitution: The diazonium salt is then treated with a copper(I) bromide (CuBr) solution, which catalyzes the displacement of the diazonium group with a bromide ion, releasing nitrogen gas.

This reaction is generally high-yielding and highly regioselective, as the position of the bromine atom is predetermined by the position of the initial amino group. The main challenge of this route lies in the synthesis or procurement of the starting amine, 2-Amino-3-fluoro-5-nitrophenol.

Experimental Protocol: Sandmeyer Reaction

This protocol is adapted from the well-established procedure for the Sandmeyer reaction.[2]

-

Diazotization:

-

Suspend 2-Amino-3-fluoro-5-nitrophenol (1.0 eq.) in an aqueous solution of hydrobromic acid (HBr, ~3 eq.).

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.05 eq.) dropwise, keeping the temperature below 5 °C.

-

Stir the mixture at this temperature for an additional 30 minutes to ensure complete formation of the diazonium salt.

-

-

Copper(I) Bromide Mediated Substitution:

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq.) in HBr.

-

Cool the CuBr solution to 0 °C.

-

Slowly add the cold diazonium salt solution to the stirred CuBr solution.

-

Allow the reaction mixture to warm to room temperature and then gently heat (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-